molecular formula C8H5BrF2N4 B2728890 1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole CAS No. 2248305-97-5

1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole

Cat. No.: B2728890
CAS No.: 2248305-97-5
M. Wt: 275.057
InChI Key: MREBOSLWFPGMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole is a chemical compound characterized by the presence of a bromine atom, a difluoromethyl group, and a tetrazole ring attached to a phenyl group

Properties

IUPAC Name

1-[5-bromo-2-(difluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N4/c9-5-1-2-6(8(10)11)7(3-5)15-4-12-13-14-15/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREBOSLWFPGMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N2C=NN=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole typically involves the following steps:

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, sodium azide, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.